molecular formula C6H4BrFN4 B2960958 3-(Azidomethyl)-2-bromo-6-fluoropyridine CAS No. 2089518-72-7

3-(Azidomethyl)-2-bromo-6-fluoropyridine

Cat. No.: B2960958
CAS No.: 2089518-72-7
M. Wt: 231.028
InChI Key: ACARCGQMCGDYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-2-bromo-6-fluoropyridine is a heterocyclic organic compound that contains azide, bromine, and fluorine functional groups attached to a pyridine ring

Scientific Research Applications

3-(Azidomethyl)-2-bromo-6-fluoropyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.

    Materials Science: Employed in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Future Directions

Azidomethyl compounds have potential applications in various fields. For instance, they can be used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS . They also have potential applications in material sciences as cross-linkers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2-bromo-6-fluoropyridine typically involves the introduction of the azidomethyl group to a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a bromomethyl group is replaced by an azidomethyl group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2-bromo-6-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azide group.

    Copper(I) Catalysts: Employed in click chemistry for cycloaddition reactions.

    Palladium Catalysts: Used in reduction reactions to convert azides to amines.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azidomethyl-3-methyloxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azido-5-(azidomethyl)benzene derivatives

Uniqueness

3-(Azidomethyl)-2-bromo-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

3-(azidomethyl)-2-bromo-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACARCGQMCGDYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN=[N+]=[N-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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